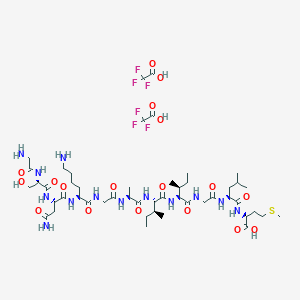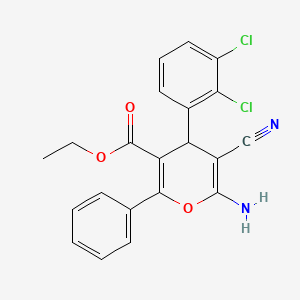
ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a pyran ring substituted with amino, cyano, dichlorophenyl, and phenyl groups.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of appropriate aldehydes with malononitrile and ethyl acetoacetate in the presence of a base, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. it is likely that large-scale synthesis would follow similar routes as laboratory methods, with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the molecule to their reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Applications De Recherche Scientifique
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may serve as a probe or ligand in biochemical assays.
Industry: It could be used in the development of new materials or as an intermediate in chemical manufacturing.
Mécanisme D'action
The mechanism of action for ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-methyl-4H-pyran-3-carboxylate
- Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-(4-methylphenyl)-4H-pyran-3-carboxylate
Uniqueness
Ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate is unique due to its specific substitution pattern on the pyran ring, which imparts distinct chemical and physical properties
Propriétés
Formule moléculaire |
C21H16Cl2N2O3 |
|---|---|
Poids moléculaire |
415.3 g/mol |
Nom IUPAC |
ethyl 6-amino-5-cyano-4-(2,3-dichlorophenyl)-2-phenyl-4H-pyran-3-carboxylate |
InChI |
InChI=1S/C21H16Cl2N2O3/c1-2-27-21(26)17-16(13-9-6-10-15(22)18(13)23)14(11-24)20(25)28-19(17)12-7-4-3-5-8-12/h3-10,16H,2,25H2,1H3 |
Clé InChI |
IWPNCTYRZBQCKW-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(OC(=C(C1C2=C(C(=CC=C2)Cl)Cl)C#N)N)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[2-(benzylcarbamoyl)phenyl]-2-[benzyl(phenylsulfonyl)amino]benzamide](/img/structure/B12456219.png)
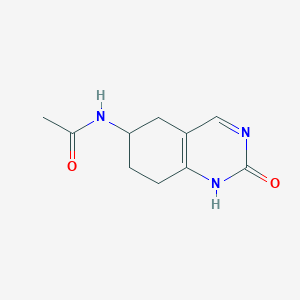
![5-Ethoxycarbonyl-4,5,6,7-tetrahydro-1H-pyrazolo-[3,4-C]-pyridine](/img/structure/B12456224.png)
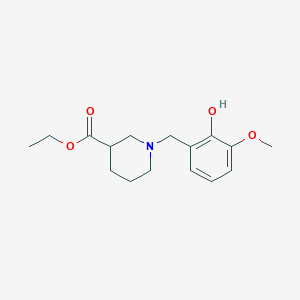
![N-(2,6-dimethylphenyl)-N~2~-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)acetyl]-N~2~-ethylisovalinamide](/img/structure/B12456230.png)
![N-(4-chlorophenyl)-N'-[2-(3,4-dimethoxyphenyl)ethyl]butanediamide](/img/structure/B12456247.png)

![[1-(4-naphthalen-2-ylpyrimidin-2-yl)piperidin-4-yl]methanamine;dihydrochloride](/img/structure/B12456253.png)
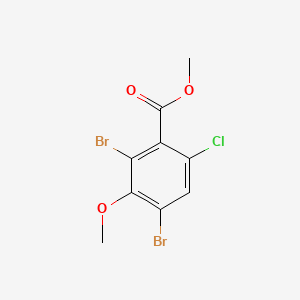
![N~2~-{4,6-bis[(4-fluorophenyl)amino]-1,3,5-triazin-2-yl}-N-(2,4-dimethylphenyl)glycinamide](/img/structure/B12456270.png)

![N'-[2-(benzylsulfanyl)acetyl]furan-2-carbohydrazide](/img/structure/B12456275.png)
